4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide 4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide S 38093 is a brain-penetrant antagonist of H3 receptor, with Ki of 8.8, 1.44 and 1.2 µM for rat, mouse and human H3 receptors, respectively.
Brand Name: Vulcanchem
CAS No.: 862896-30-8
VCID: VC0006844
InChI: InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)
SMILES: C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Molecular Formula: C₁₇H₂₄N₂O₂
Molecular Weight: 288.4 g/mol

4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide

CAS No.: 862896-30-8

Inhibitors

VCID: VC0006844

Molecular Formula: C₁₇H₂₄N₂O₂

Molecular Weight: 288.4 g/mol

4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide - 862896-30-8

CAS No. 862896-30-8
Product Name 4-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide
Molecular Formula C₁₇H₂₄N₂O₂
Molecular Weight 288.4 g/mol
IUPAC Name 4-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)propoxy]benzamide
Standard InChI InChI=1S/C17H24N2O2/c18-17(20)13-5-7-16(8-6-13)21-10-2-9-19-11-14-3-1-4-15(14)12-19/h5-8,14-15H,1-4,9-12H2,(H2,18,20)
Standard InChIKey MRNMYWNBLVJWKG-UHFFFAOYSA-N
SMILES C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Canonical SMILES C1CC2CN(CC2C1)CCCOC3=CC=C(C=C3)C(=O)N
Description S 38093 is a brain-penetrant antagonist of H3 receptor, with Ki of 8.8, 1.44 and 1.2 µM for rat, mouse and human H3 receptors, respectively.
Synonyms S 38093
Reference [1]. Guilloux JP, et al. S 38093, a histamine H3 antagonist/inverse agonist, promotes hippocampal neurogenesis and improves context discrimination task in aged mice. Sci Rep. 2017 Feb 20;7:42946.[2]. Sors A, et al. Mechanistic characterization of S 38093, a novel inverse agonist at histamine H3 receptors. Eur J Pharmacol. 2017 May 15;803:11-23
PubChem Compound 11380684
Last Modified Nov 11 2021
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